Ppads tetrasodium salt

Übersicht

Beschreibung

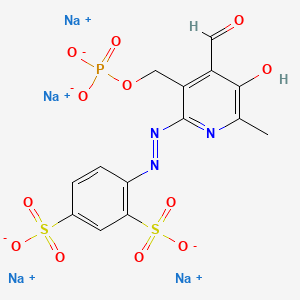

PPADS Tetrasodium Salt is a non-selective purinergic antagonist of P2 ATP receptors . It blocks recombinant P2X 1, P2X 2, P2X 3, P2X 5, native P2Y 2 -like, and recombinant P2Y 4 receptors . It also delays the onset of calcium responses to mild hypoosmotic stress in cortical slices .

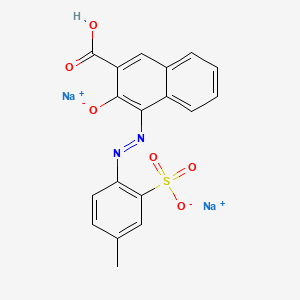

Molecular Structure Analysis

The molecular weight of PPADS Tetrasodium Salt is 599.3 . Its chemical formula is C14H10N3Na4O12PS2 . The compound is soluble to 100 mM in water .Chemical Reactions Analysis

PPADS Tetrasodium Salt is known to block recombinant P2X 1, P2X 2, P2X 3, P2X 5, native P2Y 2 -like, and recombinant P2Y 4 receptors . It also delays the onset of calcium responses to mild hypoosmotic stress in cortical slices .Physical And Chemical Properties Analysis

PPADS Tetrasodium Salt is a solid substance with a red to orange color . It has a molecular weight of 599.3 and a chemical formula of C14H10N3Na4O12PS2 . It is soluble to 100 mM in water .Wissenschaftliche Forschungsanwendungen

Non-Selective P2 Antagonist

PPADS tetrasodium salt is a non-selective P2 purinergic antagonist . It blocks recombinant P2X1, P2X2, P2X3, P2X5 (IC50 = 1 - 2.6 μM), native P2Y2-like (IC50 0.9 mM), and recombinant P2Y4 (IC50 15 mM) receptors .

Delaying Onset of Calcium Responses

PPADS tetrasodium salt has been found to delay the onset of calcium responses to mild hypoosmotic stress in cortical slices . This suggests its potential application in research related to calcium signaling and osmotic stress.

Blocking P2X7 Receptors

PPADS tetrasodium salt has been shown to block P2X7 receptors . P2X7 receptors are known to play a crucial role in various physiological and pathological processes, including inflammation and pain, making PPADS tetrasodium salt a useful tool in related research.

Reducing Graft-Versus-Host Disease Development

In a humanised mouse model, PPADS tetrasodium salt has been found to reduce clinical and histological graft-versus-host disease development . This suggests its potential use in transplantation research and in studying immune responses.

Pharmacological Research

Due to its antagonistic properties on P2 purinergic receptors, PPADS tetrasodium salt is widely used in pharmacological research . It helps in understanding the role of these receptors in various physiological processes.

Neuroscience Research

PPADS tetrasodium salt is used in neuroscience research, particularly in studies involving neurotransmission and ligand-gated ion channels . Its ability to block certain P2X receptors makes it a valuable tool in this field.

Wirkmechanismus

Target of Action

PPADS tetrasodium salt is a non-selective P2 purinergic antagonist . It primarily targets and blocks recombinant P2X1, P2X2, P2X3, P2X5, native P2Y2-like, and recombinant P2Y4 receptors . These receptors play a crucial role in various physiological functions mediated by ATP, including most vascular and visceral smooth muscles and specific neurons in the peripheral and central nervous systems .

Mode of Action

PPADS tetrasodium salt interacts with its targets by blocking the responses of these P2 receptors . This blocking action inhibits the depolarization induced by α,β-meATP, a potent agonist of P2X receptors .

Biochemical Pathways

The primary biochemical pathway affected by PPADS tetrasodium salt is the purinergic signaling pathway. By blocking the P2 receptors, PPADS tetrasodium salt disrupts the normal signaling processes mediated by ATP. This disruption can lead to various downstream effects, depending on the specific physiological context .

Pharmacokinetics

It is known that ppads tetrasodium salt is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The blocking action of PPADS tetrasodium salt on P2 receptors leads to several molecular and cellular effects. For instance, it can delay the onset of calcium responses to mild hypoosmotic stress in cortical slices . In a humanized mouse model, PPADS tetrasodium salt has been shown to block P2X7 and reduce the development of clinical and histological graft-versus-host disease .

Action Environment

The action, efficacy, and stability of PPADS tetrasodium salt can be influenced by various environmental factors. For example, the pH and ionic composition of the solution in which PPADS tetrasodium salt is dissolved could potentially affect its solubility and, therefore, its bioavailability . .

Safety and Hazards

Eigenschaften

IUPAC Name |

tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURWUCJJNVPCHT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N3Na4O12PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017674 | |

| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ppads tetrasodium salt | |

CAS RN |

192575-19-2 | |

| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)